molecular formula C27H31N3O2 B10885138 N-benzyl-1-(4-nitrobenzyl)-N-(2-phenylethyl)piperidin-4-amine

N-benzyl-1-(4-nitrobenzyl)-N-(2-phenylethyl)piperidin-4-amine

Cat. No.: B10885138
M. Wt: 429.6 g/mol
InChI Key: LLPPXVOBZICTHH-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-nitrobenzyl)-N-(2-phenylethyl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-nitrobenzyl)-N-(2-phenylethyl)piperidin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Nitrobenzylation: The nitrobenzyl group can be introduced via electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

    Scaling Up: Adapting laboratory-scale reactions to industrial-scale processes.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-nitrobenzyl)-N-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Benzyl halides for benzylation, nitrobenzyl halides for nitrobenzylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studying its interactions with biological molecules.

    Medicine: Potential use in drug development for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-nitrobenzyl)-N-(2-phenylethyl)piperidin-4-amine would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Interaction with specific receptors in the body.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Pathway Modulation: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine: A simpler analog with similar structural features.

    N-(2-phenylethyl)piperidine: Another related compound with potential biological activity.

    4-nitrobenzyl derivatives: Compounds with similar nitrobenzyl groups.

Uniqueness

N-benzyl-1-(4-nitrobenzyl)-N-(2-phenylethyl)piperidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H31N3O2

Molecular Weight

429.6 g/mol

IUPAC Name

N-benzyl-1-[(4-nitrophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C27H31N3O2/c31-30(32)27-13-11-25(12-14-27)21-28-18-16-26(17-19-28)29(22-24-9-5-2-6-10-24)20-15-23-7-3-1-4-8-23/h1-14,26H,15-22H2

InChI Key

LLPPXVOBZICTHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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